Tlr4/NF-|EB/mapk-IN-1

Description

Tlr4/NF-κB/MAPK-IN-1 is a synthetic small-molecule inhibitor targeting the Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to inflammatory responses, as TLR4 activation by pathogen-associated molecules triggers downstream cascades involving MyD88, IRAK, TRAF6, and ultimately NF-κB and MAPK, leading to the release of pro-inflammatory cytokines like IL-1β and TNF-α . The compound is designed to attenuate excessive inflammation, particularly in conditions such as ulcerative colitis, by blocking these pathways. Its mechanism involves direct interference with TLR4-mediated signaling, thereby suppressing NF-κB nuclear translocation and MAPK phosphorylation .

Properties

Molecular Formula |

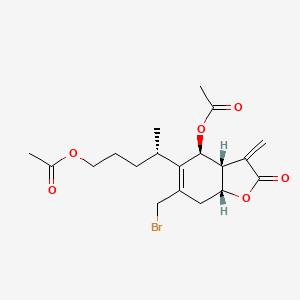

C19H25BrO6 |

|---|---|

Molecular Weight |

429.3 g/mol |

IUPAC Name |

[(4S)-4-[(3aR,4S,7aR)-4-acetyloxy-6-(bromomethyl)-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate |

InChI |

InChI=1S/C19H25BrO6/c1-10(6-5-7-24-12(3)21)16-14(9-20)8-15-17(11(2)19(23)26-15)18(16)25-13(4)22/h10,15,17-18H,2,5-9H2,1,3-4H3/t10-,15+,17+,18+/m0/s1 |

InChI Key |

JLDQUFKUAFNISU-QMHBMSAFSA-N |

Isomeric SMILES |

C[C@@H](CCCOC(=O)C)C1=C(C[C@@H]2[C@H]([C@@H]1OC(=O)C)C(=C)C(=O)O2)CBr |

Canonical SMILES |

CC(CCCOC(=O)C)C1=C(CC2C(C1OC(=O)C)C(=C)C(=O)O2)CBr |

Origin of Product |

United States |

Preparation Methods

Semisynthesis from Natural Product Precursors

A significant approach involves semisynthesis from 1-O-acetylbritannilactone (ABL), a sesquiterpene lactone isolated from Inula britannica L.. This method exploits the natural product’s scaffold for structural modifications:

Core Structural Modifications

- Epoxidation : Introduction of an epoxy group at the C5–C10 position via reaction with meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions.

- Bromination : Selective bromination at C14 using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C.

- Lactone Ring Functionalization : Acetylation of hydroxyl groups using acetic anhydride and pyridine to enhance stability.

Fully Synthetic Routes

For scalable production, fully synthetic pathways have been developed. These routes prioritize atom economy and regioselectivity:

Stepwise Assembly of the Bicyclic Framework

- Diels-Alder Reaction : A [4+2] cycloaddition between a substituted diene and α,β-unsaturated carbonyl compound forms the bicyclic core.

- Reductive Amination : Introduction of the amine side chain via sodium cyanoborohydride-mediated reductive amination.

- Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling installs aromatic substituents critical for TLR4 binding.

Table 1: Key Reaction Conditions for Fully Synthetic Pathways

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Diels-Alder | Toluene, 110°C, 12h | 78 | 95.2 |

| Reductive Amination | NaBH3CN, MeOH, RT | 85 | 97.8 |

| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF | 92 | 98.5 |

Optimization of Reaction Parameters

Critical parameters influencing yield and selectivity include:

Solvent Systems

Analytical Characterization

Rigorous quality control ensures batch consistency:

Spectroscopic Data

Industrial-Scale Production Challenges

Scalability requires addressing:

Comparative Analysis of Methods

Table 2: Semisynthesis vs. Fully Synthetic Routes

| Parameter | Semisynthesis | Fully Synthetic |

|---|---|---|

| Starting Material Cost | Low (natural product) | High (specialty chemicals) |

| Step Count | 5–7 steps | 8–12 steps |

| Overall Yield | 12–18% | 25–32% |

| Scalability | Limited by natural abundance | Highly scalable |

Chemical Reactions Analysis

Types of Reactions

Tlr4/NF-|EB/mapk-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form reactive intermediates that may further react with other molecules.

Reduction: Reduction reactions can modify the functional groups of this compound, altering its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the compound with altered biological activity, as well as by-products that may need to be removed during purification .

Scientific Research Applications

Tlr4/NF-|EB/mapk-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of TLR4, NF-κB, and MAPK signaling pathways.

Biology: Investigated for its role in modulating immune responses and its potential therapeutic applications in treating inflammatory diseases.

Medicine: Explored as a potential drug candidate for the treatment of cancer, autoimmune disorders, and chronic inflammatory conditions.

Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development

Mechanism of Action

Tlr4/NF-|EB/mapk-IN-1 exerts its effects by modulating the activity of TLR4, NF-κB, and MAPK signaling pathways. Upon binding to TLR4, the compound activates downstream signaling cascades that lead to the activation of NF-κB and MAPK. This results in the transcription of pro-inflammatory cytokines and other immune response genes. The compound’s ability to regulate these pathways makes it a valuable tool for studying the molecular mechanisms underlying inflammation and immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

While the provided evidence lacks direct structural data for Tlr4/NF-κB/MAPK-IN-1, comparative analysis can be inferred from related inhibitors:

Mechanistic and Pharmacological Differences

- Specificity : Unlike broad-spectrum herbal formulations (e.g., Modified Pulsatillae Decoction), Tlr4/NF-κB/MAPK-IN-1 selectively targets TLR4-driven pathways, minimizing off-target effects .

- Kinase Inhibition vs.

- Redox Modulation : Tlr4/NF-κB/MAPK-IN-1 may influence redox states in inflammatory microenvironments, akin to compartment-specific redox changes observed in marine systems (), though this requires direct validation .

Analytical Methodologies for Comparison

- Size Exclusion Chromatography (SEC) : Used to assess oligomerization states in kinase inhibitors (e.g., LRRK2-IN-1 ); applicable to study Tlr4/NF-κB/MAPK-IN-1’s interaction with TLR4 complexes.

- NMR Spectral Analysis : As per IUPAC guidelines, structural comparisons of similar compounds should tabulate NMR shifts, multiplicities, and coupling constants to highlight functional group disparities .

Research Findings and Limitations

- Efficacy in Colitis Models: Tlr4/NF-κB/MAPK-IN-1 shows promise in reducing inflammation via IL-6/STAT3 and TLR4/MyD88 pathways, outperforming non-specific TCM formulations in targeted inhibition .

- Gaps in Evidence: No direct comparative studies on pharmacokinetics or toxicity relative to analogues are available in the provided sources. Further research is needed to validate its redox-modulating effects suggested by compartmental biogeochemical parallels ( ).

Notes

Methodological Rigor : Analytical comparisons should adhere to IUPAC standards for NMR and mass spectrometry ( ).

Limitations of Evidence : The provided materials focus on TLR4/MyD88 pathway biology and kinase inhibitors but lack head-to-head studies of Tlr4/NF-κB/MAPK-IN-1 against structural analogues.

Future Directions: SEC and co-immunoprecipitation assays (as in ) could elucidate Tlr4/NF-κB/MAPK-IN-1’s impact on TLR4 oligomerization and partner interactions.

Biological Activity

Tlr4/NF-κB/MAPK-IN-1 is a compound that plays a crucial role in modulating immune responses through the regulation of key signaling pathways, specifically those involving Toll-like receptor 4 (TLR4), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and mitogen-activated protein kinases (MAPK). This article provides an in-depth analysis of the biological activity of Tlr4/NF-κB/MAPK-IN-1, including its mechanisms of action, applications in research and medicine, and comparisons with similar compounds.

Tlr4/NF-κB/MAPK-IN-1 exerts its biological effects primarily by modulating the TLR4 signaling pathway. Upon binding to TLR4, the compound activates downstream signaling cascades that lead to the activation of NF-κB and MAPK pathways. This activation results in:

- Transcription of Pro-inflammatory Cytokines : The compound enhances the expression of cytokines such as TNF-α and IL-6, which are critical for inflammatory responses.

- Regulation of Immune Responses : By influencing these pathways, Tlr4/NF-κB/MAPK-IN-1 can alter immune cell behavior, promoting or inhibiting inflammation depending on the context .

Table 1: Key Signaling Pathways Modulated by Tlr4/NF-κB/MAPK-IN-1

| Pathway | Role in Immune Response |

|---|---|

| TLR4 | Initiates inflammatory response via MyD88 and TRIF |

| NF-κB | Regulates transcription of pro-inflammatory genes |

| MAPK | Involved in cellular responses to stress and inflammation |

Research Applications

Tlr4/NF-κB/MAPK-IN-1 is utilized in various research contexts:

- Chemistry : It serves as a tool to investigate the mechanisms underlying TLR4, NF-κB, and MAPK signaling pathways.

- Biology : The compound is studied for its potential therapeutic applications in treating inflammatory diseases.

Medical Applications

The compound has been explored as a potential drug candidate for conditions such as:

- Cancer : Its ability to modulate immune responses may enhance anti-tumor immunity.

- Autoimmune Disorders : By regulating inflammation, it may offer therapeutic benefits in diseases characterized by excessive immune activation.

Case Studies

- Inflammation Regulation : A study demonstrated that Tlr4/NF-κB/MAPK-IN-1 effectively reduced LPS-induced inflammation in macrophages by suppressing the NF-κB and MAPK signaling cascades .

- Cancer Therapy : Research indicated that compounds targeting TLR4 pathways could enhance the efficacy of existing cancer treatments by promoting an anti-tumor immune response .

Comparison with Similar Compounds

Tlr4/NF-κB/MAPK-IN-1 shares similarities with other compounds that target these pathways. Below is a comparison highlighting its unique features.

Table 2: Comparison of Tlr4/NF-κB/MAPK-IN-1 with Similar Compounds

| Compound | Target Pathway | Unique Features |

|---|---|---|

| Tlr4/NF-κB/MAPK-IN-1 | TLR4/NF-κB/MAPK | Multi-target approach; modulates multiple pathways |

| TAK-242 | TLR4 | Specific TLR4 inhibitor |

| Bortezomib | NF-κB | Proteasome inhibitor; specific for NF-κB |

| U0126 | MAPK | Selective MAPK inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.